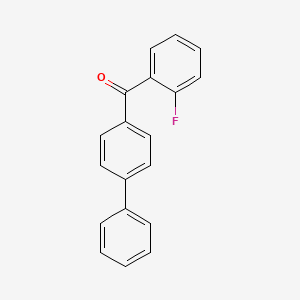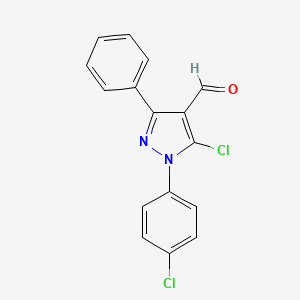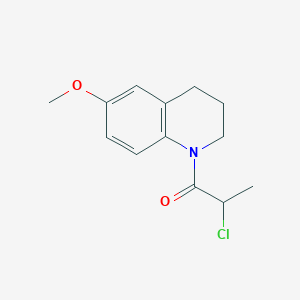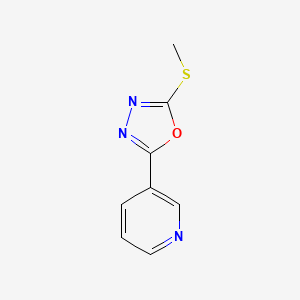
Biphenyl-4-yl-(2-fluoro-phenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-yl-(2-fluoro-phenyl)-methanone is a chemical compound with potential applications in scientific research. This compound is a derivative of biphenyl and contains a fluorine atom attached to a phenyl ring. The synthesis method of this compound involves the reaction of biphenyl-4-yl-methanol with 2-fluoro-benzoyl chloride in the presence of a base.
作用機序
The mechanism of action of biphenyl-4-yl-(2-fluoro-phenyl)-methanone involves the interaction of the compound with the target protein or peptide. The fluorine atom attached to the phenyl ring of the compound interacts with the target protein or peptide through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction results in a change in the fluorescence properties of the compound, which can be detected and used to study the target protein or peptide.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not have any known biochemical or physiological effects. However, the compound can interact with the target protein or peptide and potentially affect its function, which may have downstream effects on biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using biphenyl-4-yl-(2-fluoro-phenyl)-methanone as a fluorescent probe include its high sensitivity and specificity for detection, its non-toxic nature, and its ability to label proteins and peptides for imaging purposes. However, the limitations of using this compound include its cost, the need for specialized equipment for detection, and the potential for interference with the function of the target protein or peptide.
将来の方向性
There are several future directions for the use of biphenyl-4-yl-(2-fluoro-phenyl)-methanone in scientific research. These include the development of new methods for labeling proteins and peptides, the study of protein-protein interactions in living cells, and the use of the compound in drug discovery and development. Additionally, the development of new fluorescent probes based on this compound may lead to the discovery of new biological processes and targets.
合成法
The synthesis of biphenyl-4-yl-(2-fluoro-phenyl)-methanone involves the reaction of biphenyl-4-yl-methanol with 2-fluoro-benzoyl chloride in the presence of a base. The reaction takes place through an SN2 mechanism, where the oxygen atom of the alcohol attacks the carbon atom of the benzoyl chloride, resulting in the formation of the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated through column chromatography.
科学的研究の応用
Biphenyl-4-yl-(2-fluoro-phenyl)-methanone has potential applications in scientific research as a fluorescent probe. This compound can be used to label proteins and peptides for imaging purposes and to study protein-protein interactions. The fluorine atom attached to the phenyl ring of the compound provides high sensitivity and specificity for detection, making it a useful tool for biological imaging.
特性
IUPAC Name |
(2-fluorophenyl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIALUUXPNVPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)


![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)

![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)